

Unraveling the Identity of Prostinfenem: A Case of Mistaken Identity in Drug Classification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Prostinfenem	
Cat. No.:	B8075033	Get Quote

A comprehensive investigation into the biological activity of "**Prostinfenem**" has revealed a significant discrepancy between its established therapeutic application and the requested focus on antibacterial characteristics. All available scientific literature and drug databases identify **Prostinfenem** as a trade name for a synthetic prostaglandin analog, specifically 15-methyl-prostaglandin F2 alpha or carboprost. This compound exerts potent effects on uterine smooth muscle, leading to its clinical use in the management of postpartum hemorrhage.

Contrary to the premise of an in-depth technical guide on its in vitro antibacterial properties, extensive searches have yielded no evidence to suggest that **Prostinfenem** possesses any antimicrobial activity. The core requirements of the requested guide, including the presentation of quantitative antibacterial data, detailed experimental protocols for antimicrobial assays, and visualization of antibacterial signaling pathways, cannot be fulfilled as the foundational data does not exist.

It is highly probable that the query is based on a misunderstanding of the drug's name, potentially confusing it with a member of the carbapenem class of beta-lactam antibiotics, which are known for their broad-spectrum antibacterial activity. Carbapenems, such as imipenem, meropenem, ertapenem, and doripenem, are structurally distinct from prostaglandins and function by inhibiting bacterial cell wall synthesis.

The True Biological Activity of Prostinfenem (Carboprost)







Prostinfenem, as carboprost, is a potent oxytocic agent. Its mechanism of action involves binding to and activating prostaglandin F2 alpha receptors in the myometrium, the smooth muscle layer of the uterus. This activation initiates a signaling cascade that leads to a sustained increase in intracellular calcium concentrations, resulting in strong and prolonged uterine contractions. This physiological effect is crucial for constricting uterine blood vessels at the placental site, thereby controlling and preventing excessive bleeding after childbirth.

Due to the fundamental difference in the biological nature and therapeutic application of **Prostinfenem**, it is not possible to generate the requested in-depth technical guide focused on antibacterial activity. We recommend verifying the name of the compound of interest. Should the intended topic be a carbapenem or another class of antibacterial agent, a detailed and accurate technical guide can be provided upon clarification.

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